

# Application Notes and Protocols for 4-Bromo-3-fluorophenol

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## Compound of Interest

Compound Name: 4-Bromo-3-fluorophenol

Cat. No.: B054050

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **4-Bromo-3-fluorophenol** (CAS: 121219-03-2) is a highly versatile synthetic building block crucial in the development of novel therapeutics, agrochemicals, and advanced materials.<sup>[1][2]</sup> Its unique structure, featuring a phenolic core substituted with both bromine and fluorine atoms, provides distinct reactivity that allows for targeted chemical modifications.<sup>[1][2]</sup> The bromine atom serves as a reactive handle for cross-coupling reactions, while the fluorine atom and phenolic hydroxyl group can be used to modulate the pharmacokinetic properties of target molecules, such as metabolic stability, lipophilicity, and receptor binding affinity.<sup>[1]</sup> These attributes make **4-Bromo-3-fluorophenol** an indispensable intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in oncology, anti-inflammatory, and anti-infective drug discovery programs.<sup>[1]</sup>

## Key Synthetic Applications and Protocols

The primary utility of **4-Bromo-3-fluorophenol** in synthetic chemistry lies in its capacity to undergo reactions at two key sites: the carbon-bromine bond and the phenolic hydroxyl group. The most common and impactful transformations are Palladium-catalyzed cross-coupling reactions and Williamson ether synthesis.

## Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

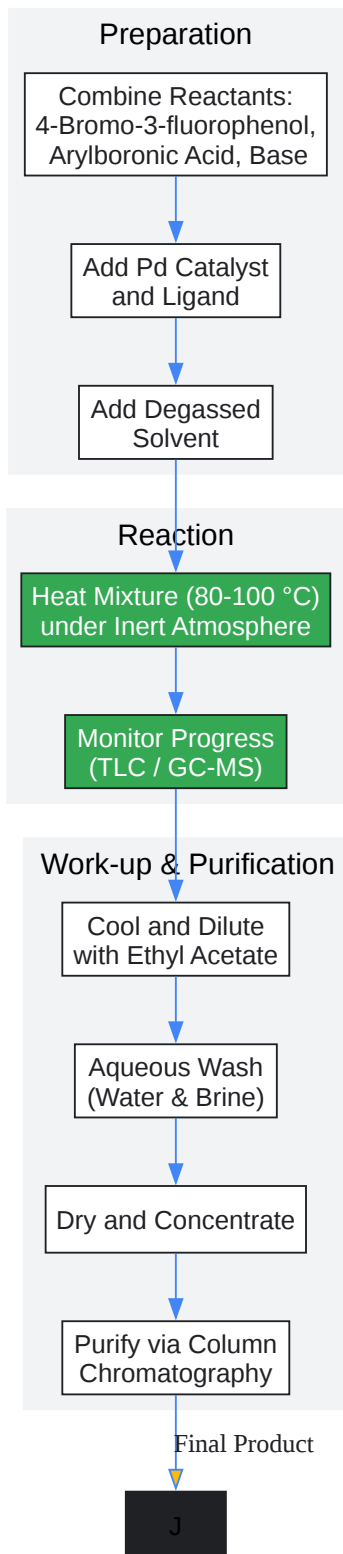
The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis.[3] For **4-Bromo-3-fluorophenol**, this reaction typically occurs at the C-Br bond, allowing for the introduction of various aryl or heteroaryl substituents.[4][5]

#### Detailed Experimental Protocol:

- **Reagent Setup:** In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **4-Bromo-3-fluorophenol** (1.0 mmol, 191 mg), the desired arylboronic acid (1.2 mmol), and a base (e.g.,  $K_2CO_3$  or  $Cs_2CO_3$ , 2.0-3.0 mmol).
- **Catalyst Addition:** Add the Palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 0.03 mmol) and, if necessary, a ligand (e.g.,  $PPh_3$ , 0.06 mmol) to the flask.
- **Solvent Addition:** Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/ $H_2O$  4:1, 10 mL).
- **Reaction Execution:** Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- **Work-up and Purification:**
  - Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
  - Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
  - Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate the solvent under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

#### Experimental Workflow: Suzuki-Miyaura Coupling

## Workflow for Suzuki-Miyaura Coupling

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*Workflow diagram for a typical Suzuki-Miyaura cross-coupling reaction.*

## Protocol 2: Williamson Ether Synthesis

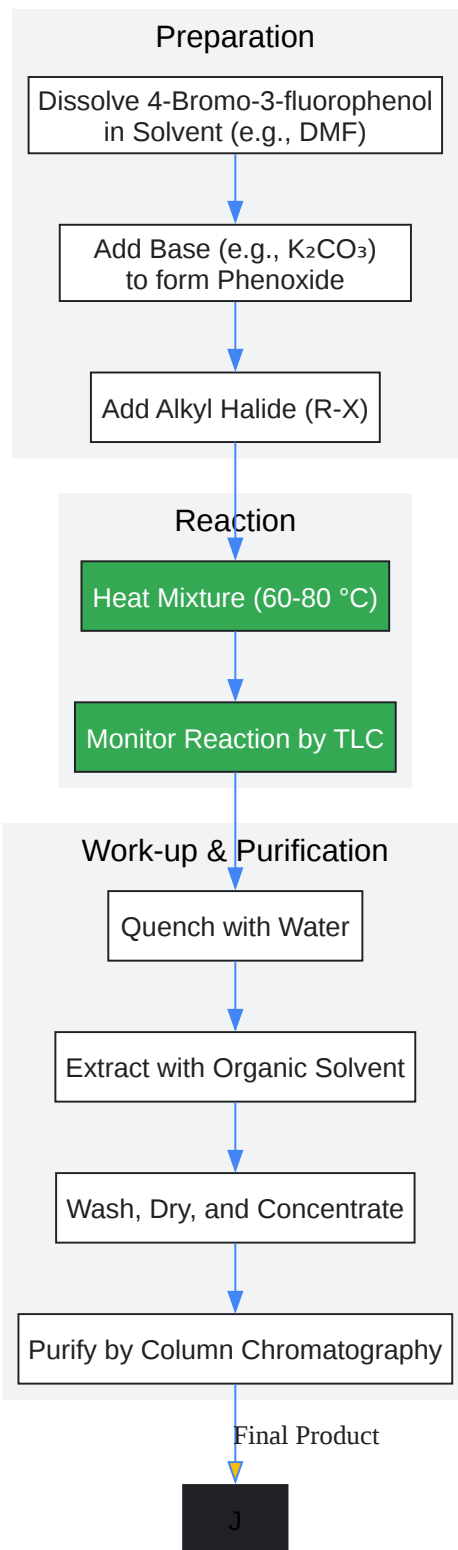
The phenolic hydroxyl group of **4-Bromo-3-fluorophenol** is readily alkylated to form ethers, a common structural motif in pharmaceuticals.<sup>[4]</sup> This reaction proceeds via the deprotonation of the phenol followed by nucleophilic substitution on an alkyl halide.

Detailed Experimental Protocol:

- **Reagent Setup:** To a solution of **4-Bromo-3-fluorophenol** (1.0 mmol, 191 mg) in a polar aprotic solvent (e.g., DMF or Acetonitrile, 10 mL), add a base (e.g.,  $K_2CO_3$  or  $Cs_2CO_3$ , 1.5 mmol).
- **Reaction Initiation:** Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenol.
- **Alkylating Agent Addition:** Add the alkyl halide (R-X, 1.1 mmol) dropwise to the reaction mixture.
- **Reaction Execution:** Heat the mixture to a suitable temperature (typically 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.
- **Work-up and Purification:**
  - Cool the reaction to room temperature and pour it into water (30 mL).
  - Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
  - Combine the organic layers and wash with brine (1 x 20 mL).
  - Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and evaporate the solvent.
  - Purify the resulting crude ether by flash column chromatography.

Experimental Workflow: Williamson Ether Synthesis

## Workflow for Williamson Ether Synthesis

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Workflow diagram for Williamson ether synthesis using **4-Bromo-3-fluorophenol**.

## Data Presentation: Reaction Conditions

The following table summarizes typical conditions for the key reactions described. Optimization may be required based on substrate scope.

Parameter	Suzuki-Miyaura Coupling	Williamson Ether Synthesis
Stoichiometry	Arylboronic Acid (1.2 eq)	Alkyl Halide (1.1 eq)
Catalyst	Pd(PPh <sub>3</sub> ) <sub>4</sub> (2-5 mol%)	None
Base	K <sub>2</sub> CO <sub>3</sub> , Cs <sub>2</sub> CO <sub>3</sub> , or K <sub>3</sub> PO <sub>4</sub> (2.0-3.0 eq)	K <sub>2</sub> CO <sub>3</sub> or Cs <sub>2</sub> CO <sub>3</sub> (1.5 eq)
Solvent	1,4-Dioxane/H <sub>2</sub> O, Toluene, or DMF	DMF, Acetonitrile, or Acetone
Temperature	80 - 100 °C	60 - 80 °C
Typical Yield	70 - 95%	80 - 98%

## Biological Significance and Therapeutic Potential

Derivatives of bromophenols are of significant interest in drug development due to their wide range of biological activities, including anticancer, antioxidant, anti-diabetic, and neuroprotective properties.<sup>[6][7]</sup> While specific data for derivatives of **4-Bromo-3-fluorophenol** are emerging, the broader class of bromophenols has shown potent inhibition of several key enzymes.

### Enzyme Inhibition Data for Bromophenol Derivatives

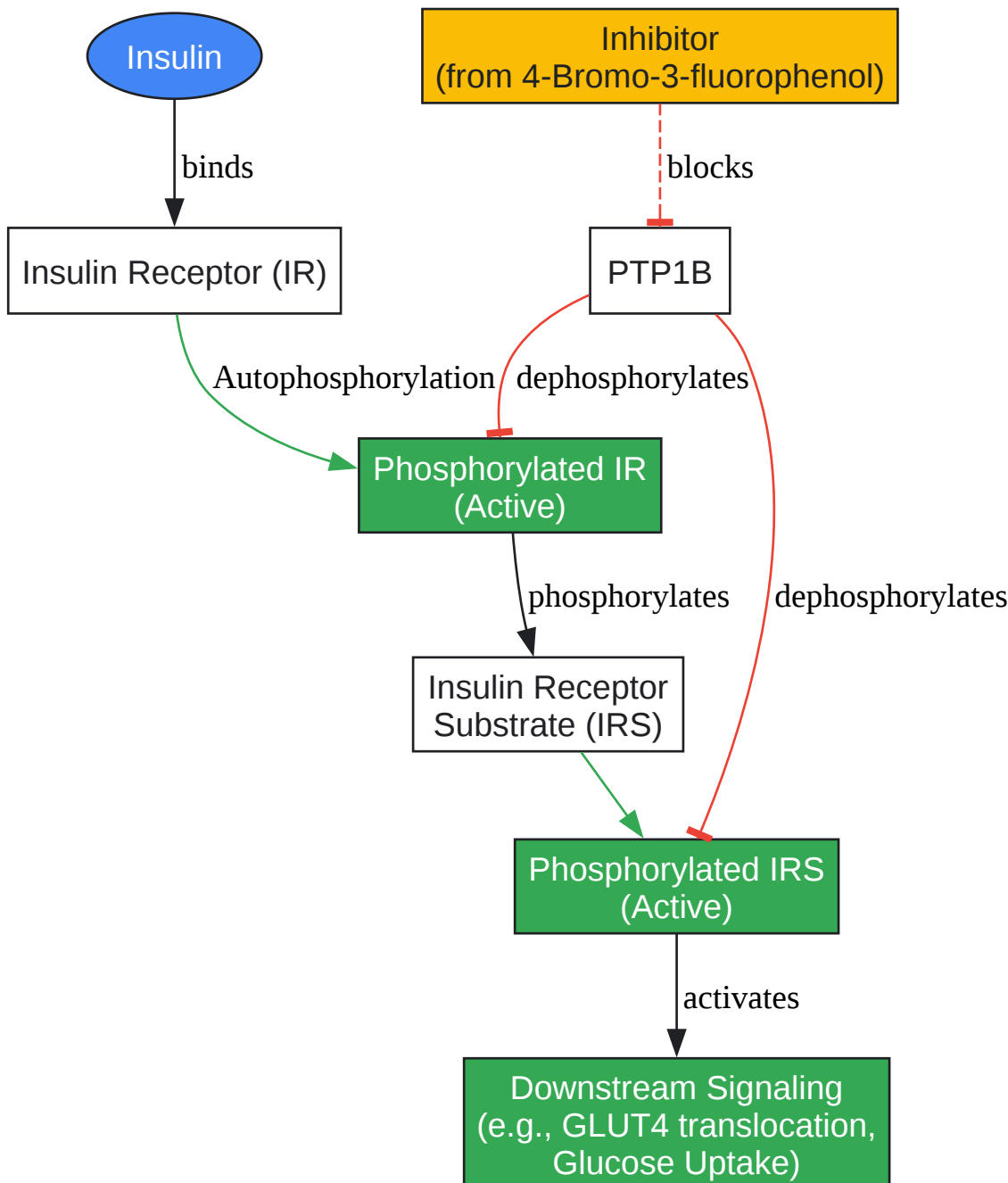
Note: The following data is for various synthetic and natural bromophenol derivatives and serves as a reference for the potential activity of compounds derived from **4-Bromo-3-fluorophenol**.

Enzyme Target	Reported Inhibition (Ki)	Therapeutic Area
Acetylcholinesterase (AChE)	0.13 – 14.74 nM[8]	Alzheimer's Disease
Butyrylcholinesterase (BChE)	5.11 – 23.95 nM[8]	Alzheimer's Disease
α-Glycosidase	63.96 – 206.78 nM[8]	Diabetes
Carbonic Anhydrase I (hCA I)	2.53 – 25.67 nM[8]	Glaucoma, Epilepsy
Carbonic Anhydrase II (hCA II)	1.63 – 15.05 nM[8]	Glaucoma, Epilepsy
Protein Tyrosine Phosphatase 1B (PTP1B)	Potent Inhibition Reported[9]	Type 2 Diabetes, Obesity

#### Signaling Pathway: PTP1B Inhibition in Insulin Signaling

Derivatives of bromophenols are being investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling.[9] Inhibition of PTP1B enhances the insulin signaling cascade, making it a promising strategy for the treatment of type 2 diabetes. A synthetic inhibitor derived from **4-Bromo-3-fluorophenol** would act by blocking PTP1B, thereby preventing the dephosphorylation of the insulin receptor and its substrate.

## Simplified Insulin Signaling Pathway and PTP1B Inhibition



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Role of a PTP1B inhibitor derived from **4-Bromo-3-fluorophenol**.

## Safety Precautions

**4-Bromo-3-fluorophenol** is a chemical substance that requires careful handling. Always work in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety



goggles, gloves, and a lab coat, is mandatory. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

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